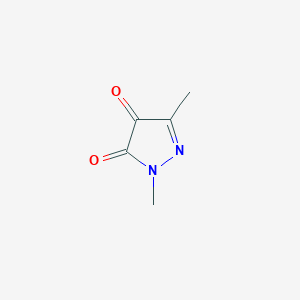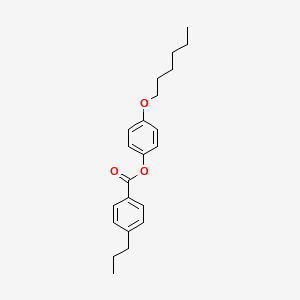
4-(Hexyloxy)phenyl 4-propylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hexyloxy)phenyl 4-propylbenzoate is an organic compound with the molecular formula C22H28O3 . It is characterized by the presence of a hexyloxy group attached to a phenyl ring, which is further connected to a propylbenzoate moiety. This compound is known for its unique structural properties, making it a subject of interest in various scientific research fields, including liquid crystal technology and polymer chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl 4-propylbenzoate typically involves a multi-step process:
Preparation of 4-(Hexyloxy)phenol: This can be achieved by reacting 4-hydroxyphenol with hexyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction is carried out under reflux conditions to yield 4-(Hexyloxy)phenol.
Esterification: The next step involves the esterification of 4-(Hexyloxy)phenol with 4-propylbenzoic acid. This reaction is typically catalyzed by an acid such as sulfuric acid or by using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hexyloxy)phenyl 4-propylbenzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Oxidation: Benzoic acid derivatives.
Substitution: Substituted phenyl benzoates.
Reduction: Alcohol derivatives.
Applications De Recherche Scientifique
4-(Hexyloxy)phenyl 4-propylbenzoate has several scientific research applications:
Liquid Crystal Technology: It is used in the development of liquid crystal elastomers (LCEs) due to its mesomorphic properties, which are essential for creating materials that respond to external stimuli like temperature and light.
Polymer Chemistry: The compound is utilized in the synthesis of polymers with specific mechanical and thermal properties, making it valuable in the production of advanced materials.
Mécanisme D'action
The mechanism of action of 4-(Hexyloxy)phenyl 4-propylbenzoate involves its interaction with molecular targets through its ester and ether functional groups. These interactions can influence the physical properties of materials, such as their phase transition temperatures and mechanical strength. In liquid crystal elastomers, the compound’s ability to undergo isomerization under light or heat stimuli leads to changes in the polymer network’s order, resulting in mechanical deformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Hexyloxy)phenyl 4-methylbenzoate
- 4-(Hexyloxy)phenyl 4-ethylbenzoate
- 4-(Hexyloxy)phenyl 4-butylbenzoate
Uniqueness
4-(Hexyloxy)phenyl 4-propylbenzoate is unique due to its specific combination of a hexyloxy group and a propylbenzoate moiety. This combination imparts distinct mesomorphic properties, making it particularly suitable for applications in liquid crystal technology and polymer chemistry. Its structural features allow for fine-tuning of the physical properties of materials, such as their phase transition temperatures and mechanical strength, which are not as easily achieved with other similar compounds .
Propriétés
Numéro CAS |
53132-10-8 |
|---|---|
Formule moléculaire |
C22H28O3 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
(4-hexoxyphenyl) 4-propylbenzoate |
InChI |
InChI=1S/C22H28O3/c1-3-5-6-7-17-24-20-13-15-21(16-14-20)25-22(23)19-11-9-18(8-4-2)10-12-19/h9-16H,3-8,17H2,1-2H3 |
Clé InChI |
LRPXWJGNDJBDMK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


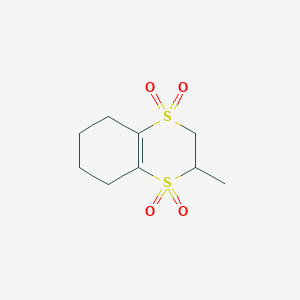
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
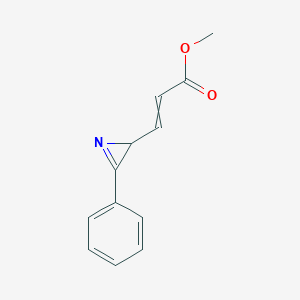
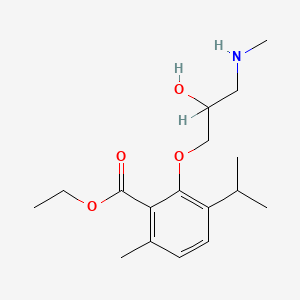
![{[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene](/img/structure/B14638830.png)
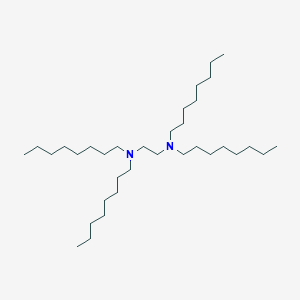
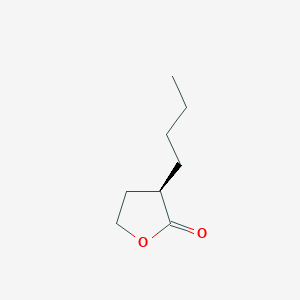
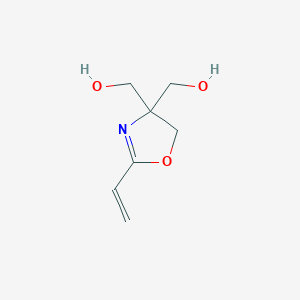
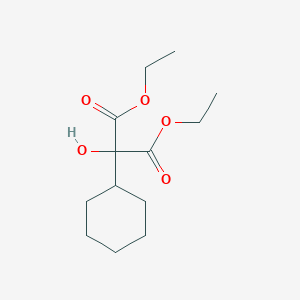
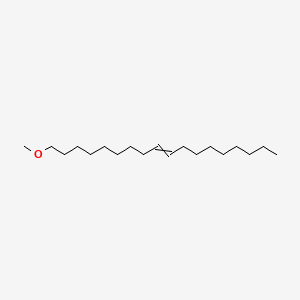
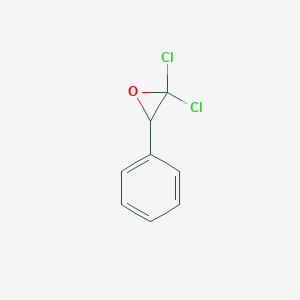
![Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide](/img/structure/B14638857.png)

